2-Chloro-2,3-dihydro-1h-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydro-1H-inden-1-ol. The reaction typically uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent extraction and chromatographic techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is employed.
Substitution: Nucleophilic substitution reactions use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products:
Oxidation: 2-Chloro-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-Dihydro-1H-inden-1-ol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-2,3-dihydro-1H-inden-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as a precursor for the synthesis of bioactive molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1H-indene: Lacks the hydroxyl group, affecting its solubility and reactivity in oxidation reactions.
2-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 2-Chloro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, providing a versatile platform for various chemical transformations. Its dual functionality allows for diverse applications in synthesis and potential biological activities.
Properties
IUPAC Name |
2-chloro-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCQUAQEKVSAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941372 |
Source
|
Record name | 2-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19598-01-7 |
Source
|
Record name | NSC131032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.